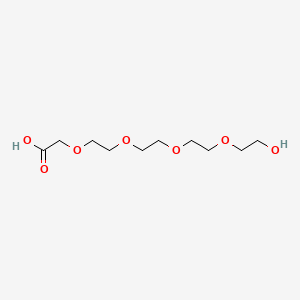

Hydroxy-PEG4-CH2COOH

Descripción general

Descripción

Hydroxy-PEG4-CH2COOH is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a terminal carboxylic acid in its sodium salt form. This compound is commonly used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which increases solubility in aqueous media .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydroxy-PEG4-CH2COOH is synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative. The hydroxyl group of the PEG reacts with the carboxylic acid to form an ester linkage. The sodium salt form is preferred for stability during storage and shipping .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process typically includes purification steps such as crystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Hydroxy-PEG4-CH2COOH undergoes various chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to form stable amide bonds

Esterification: The hydroxyl group can be further derivatized or replaced with other reactive functional groups.

Common Reagents and Conditions

EDC: Used as a coupling agent to activate the carboxylic acid for reaction with amines.

HATU: Another coupling agent that facilitates the formation of amide bonds.

DCC (Dicyclohexylcarbodiimide): Used in esterification reactions

Major Products Formed

The major products formed from these reactions are stable amide or ester linkages, which are useful in various applications such as drug delivery and bioconjugation .

Aplicaciones Científicas De Investigación

Chemistry

Linker for Synthesis:

Hydroxy-PEG4-CH2COOH is widely used as a linker in the synthesis of complex molecules and polymers. Its ability to form stable amide or ester bonds with primary amines allows for the construction of intricate molecular architectures.

Table 1: Comparison of Linker Efficiency

| Linker Type | Stability | Solubility | Application Area |

|---|---|---|---|

| This compound | High | Excellent | Drug delivery, bioconjugation |

| Methoxy-PEG4 | Moderate | Good | Drug formulation |

| Hydroxy-PEG6 | High | Excellent | Biopharmaceuticals |

Biology

Bioconjugation:

In biological research, this compound facilitates the conjugation of proteins, peptides, and other biomolecules. This enhances their solubility and stability, making them more effective in various assays and therapeutic applications.

Case Study: Protein Stability Enhancement

A study demonstrated that conjugating antibodies with this compound significantly improved their stability and solubility in physiological conditions, leading to enhanced therapeutic efficacy in vivo .

Medicine

Drug Delivery Systems:

this compound is instrumental in developing advanced drug delivery systems such as antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via this compound, researchers can target specific cells more effectively, reducing side effects and improving treatment outcomes.

Table 2: Applications in Drug Delivery

| Application | Description |

|---|---|

| Antibody-drug conjugates | Targeted delivery of cytotoxic agents to specific cells |

| Controlled release formulations | Sustained release of drugs over extended periods |

| Enhanced bioavailability | Increased absorption and efficacy of therapeutic agents |

Industry

Cosmetics and Pharmaceuticals:

In industrial applications, this compound is utilized for formulating various products due to its ability to enhance texture and stability. It is commonly found in cosmetics and pharmaceutical formulations where solubility and stability are critical.

Safety and Hazards

This compound is generally considered safe for use in laboratory settings; however, standard safety precautions should be observed when handling chemical compounds. Proper storage conditions include keeping the compound dry and protected from light.

Mecanismo De Acción

The mechanism of action of Hydroxy-PEG4-CH2COOH involves its ability to form stable amide or ester bonds with other molecules. The hydrophilic PEG spacer increases solubility in aqueous media, making it an ideal linker for various applications. The terminal carboxylic acid reacts with primary amine groups in the presence of activators, forming stable amide bonds that enhance the stability and functionality of the resulting compounds .

Comparación Con Compuestos Similares

Hydroxy-PEG4-CH2COOH can be compared with other similar PEG derivatives, such as:

Hydroxy-PEG6-CH2CO2H, sodium salt: Contains a longer PEG spacer, which may provide different solubility and stability properties.

Methoxy-PEG4-CH2CO2H, sodium salt: Contains a methoxy group instead of a hydroxyl group, which may affect its reactivity and applications.

This compound is unique due to its specific combination of a hydroxyl group and a terminal carboxylic acid, providing versatility in various chemical and biological applications .

Actividad Biológica

Hydroxy-PEG4-CH2COOH is a polyethylene glycol (PEG)-based compound that has gained attention for its application in drug delivery systems, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 218.25 g/mol. It features a hydroxyl group at one end, enhancing its hydrophilicity and solubility in biological systems. The synthesis typically involves the reaction of PEG with various carboxylic acids, resulting in a compound that can be easily modified for various applications.

This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that can induce targeted protein degradation by recruiting an E3 ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. The incorporation of this compound into PROTACs enhances their solubility, stability, and bioavailability, thereby improving their pharmacokinetic profiles.

Biological Activity

The biological activity of this compound is characterized by several key attributes:

- Enhanced Solubility : The PEG moiety significantly increases the solubility of conjugated drugs in aqueous environments, which is crucial for effective drug delivery.

- Improved Pharmacokinetics : Studies have shown that compounds utilizing this compound exhibit prolonged circulation times in vivo, reducing the frequency of administration required for therapeutic efficacy .

- Reduced Immunogenicity : The PEGylation process minimizes the immune response against therapeutic agents, allowing for safer applications in clinical settings .

Case Studies

Several studies highlight the effectiveness of this compound in various therapeutic contexts:

Case Study 1: PROTAC Development

A recent study demonstrated the synthesis of PROTACs using this compound as a linker. These PROTACs showed selective degradation of target proteins with high efficiency (up to 90% degradation observed) after treatment periods ranging from 4 to 16 hours .

Case Study 2: Anticancer Applications

Research involving PEG-based drug conjugates indicated that this compound can enhance the anticancer efficacy of chemotherapeutic agents. In vitro assays revealed that PEGylated drugs exhibited lower cytotoxicity while maintaining therapeutic activity against cancer cell lines .

Comparative Analysis with Other Compounds

The following table summarizes the unique features and biological activities of this compound compared to related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group enhances solubility | Effective in PROTAC synthesis; improved drug delivery |

| BnO-PEG4-CH2COOH | Benzyloxy group allows versatile modifications | Enhanced stability and biocompatibility |

| Fmoc-NH-PEG4-CH2COOH | Fmoc-protected amine for reversible protection | Useful in peptide synthesis |

| Maleimide-PEG4 | Enables selective conjugation with thiols | Targeted delivery applications |

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h11H,1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKURGMHPJRDKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431083 | |

| Record name | 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70678-95-4 | |

| Record name | 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.